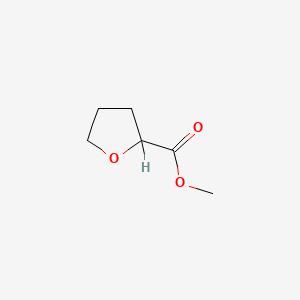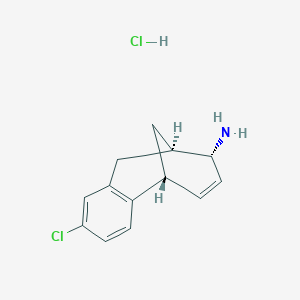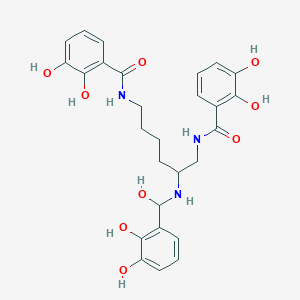
Myxochlin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myxochlin C is a member of salicylamides.
Applications De Recherche Scientifique
1. Role in Mitochondrial Homeostasis and Neoplastic Transformation
Myxochlin C's impact on mitochondrial homeostasis and its role in neoplastic transformation have been a focus of scientific research. The c-Myc target gene PRDX3, related to Myxochlin C, is essential for maintaining normal mitochondrial function. It plays a critical role in Myc-mediated proliferation, transformation, and apoptosis, especially after glucose withdrawal, signifying its importance in cancer biology and potential therapeutic targets (Wonsey, Zeller & Dang, 2002).
2. Influence on c-Myc Expression Regulation
Myxochlin C is associated with the regulation of c-Myc expression, a factor in cellular growth and oncogenesis. Understanding how Myxochlin C affects c-Myc expression has implications for cancer treatment, as c-Myc overexpression is common in a variety of human cancers (Kerkhoff et al., 1998).
3. Modulation of Cellular Apoptosis
The role of Myxochlin C in apoptosis, particularly its relationship with c-Myc and Bax, is another area of research. Bax promotes cell death by permeabilizing mitochondrial outer membranes, and this process is influenced by Myxochlin C in relation to c-Myc function. This information is crucial for understanding how Myxochlin C might be used in cancer therapy (Annis et al., 2005).
4. Impact on Metabolic Pathways in Cancer Cells
Research on Myxochlin C includes its effect on metabolic pathways in cancer cells. The hexosamine biosynthetic pathway (HBP), influenced by Myxochlin C, is vital for cancer cell growth. This pathway, by modulating c-Myc stability, offers a potential target for generalized cancer treatment strategies (Itkonen et al., 2013).
5. c-Myc Suppression in Specific Cancer Types
Myxochlin C's role in suppressing c-Myc in specific cancer types, like Burkitt's lymphoma, is also a key area of investigation. Understanding this suppression mechanism provides insights into potential therapeutic approaches for cancers characterized by c-Myc overexpression (Simonsson & Henriksson, 2002).
Propriétés
Nom du produit |
Myxochlin C |
|---|---|
Formule moléculaire |
C27H31N3O9 |
Poids moléculaire |
541.5 g/mol |
Nom IUPAC |
N-[6-[(2,3-dihydroxybenzoyl)amino]-5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]hexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C27H31N3O9/c31-19-10-3-7-16(22(19)34)25(37)28-13-2-1-6-15(30-27(39)18-9-5-12-21(33)24(18)36)14-29-26(38)17-8-4-11-20(32)23(17)35/h3-5,7-12,15,27,30-36,39H,1-2,6,13-14H2,(H,28,37)(H,29,38) |
Clé InChI |
HJOKFZCFRUMGQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CNC(=O)C3=C(C(=CC=C3)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)
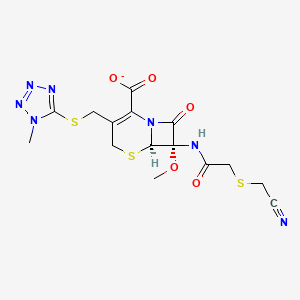
![4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-imino-propyl)-1-methyl-pyrrole-2-carboxamide](/img/structure/B1197709.png)
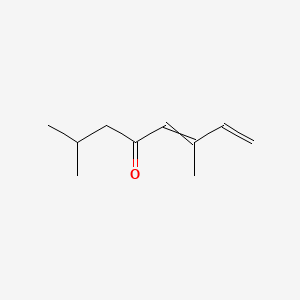
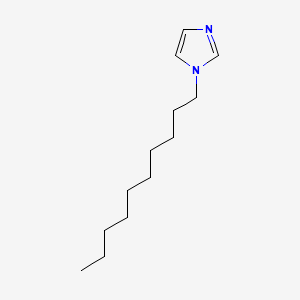
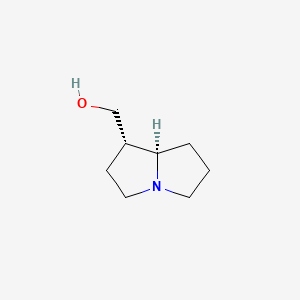





![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
